

Application Notes and Protocols: ^1H and ^{13}C NMR Analysis of Ethyl 4-hydroxycyclohexanecarboxylate

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Compound of Interest

Compound Name:	<i>Ethyl 4-hydroxycyclohexanecarboxylate</i>
Cat. No.:	B153649

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the ^1H and ^{13}C NMR analysis of **ethyl 4-hydroxycyclohexanecarboxylate**, a compound that can exist as both cis and trans isomers. Understanding the distinct spectral features of each isomer is crucial for characterization, purity assessment, and quality control in research and drug development. These application notes include tabulated spectral data, detailed experimental protocols, and a logical workflow for NMR analysis.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for the cis and trans isomers of **ethyl 4-hydroxycyclohexanecarboxylate**. The data is compiled from available spectral information and estimations based on analogous compounds, as precise, fully assigned data for both individual isomers is not readily available in all public resources.

Table 1: ^1H NMR Data for **Ethyl 4-hydroxycyclohexanecarboxylate** (400 MHz, CDCl_3)

Assignment	Trans	Cis			Coupling Constant (J) Hz (Estimated)	
	Isomer	Isomer		Coupling		
	Chemical Shift (δ)	Multiplicity	Constant	Chemical Shift (δ)		
	ppm		(J) Hz	ppm		
				(Estimate d)		
				d)		
-OCH ₂ CH ₃	4.12	Quartet	7.1	4.14	Quartet	7.1
CH-OH	3.60	Multiplet	-	4.05	Multiplet	-
CH-COOEt	2.25	Multiplet	-	2.45	Multiplet	-
Cyclohexane H	1.20 - 2.10	Multiplet	-	1.40 - 1.90	Multiplet	-
-OCH ₂ CH ₃	1.25	Triplet	7.1	1.26	Triplet	7.1
-OH	Variable	Broad Singlet	-	Variable	Broad Singlet	-

Table 2: ¹³C NMR Data for **Ethyl 4-hydroxycyclohexanecarboxylate** (100 MHz, CDCl₃)

Assignment	Trans Isomer Chemical Shift (δ) ppm (Estimated)	Cis Isomer Chemical Shift (δ) ppm (Estimated)
C=O	175.5	175.8
CH-OH	70.2	65.8
-OCH ₂ CH ₃	60.3	60.5
CH-COOEt	43.1	40.5
CH ₂ (Cyclohexane)	34.2	31.5
CH ₂ (Cyclohexane)	28.5	25.0
-OCH ₂ CH ₃	14.3	14.3

Experimental Protocols

A generalized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **ethyl 4-hydroxycyclohexanecarboxylate** is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation

- Sample Purity: Ensure the sample is of high purity to avoid spectral overlap from impurities.
- Solvent: Dissolve 5-10 mg of **ethyl 4-hydroxycyclohexanecarboxylate** in approximately 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice for its excellent solubilizing properties for moderately polar organic compounds and its single residual solvent peak at 7.26 ppm in the ^1H spectrum and 77.16 ppm in the ^{13}C spectrum.
- Internal Standard: For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS provides a reference signal at 0 ppm.
- Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. ^1H NMR Spectroscopy Protocol

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments) is typically used.
- Acquisition Parameters:
 - Spectral Width (SW): -2 to 12 ppm.
 - Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
 - Relaxation Delay (D1): 1-2 seconds.

- Acquisition Time (AQ): 2-4 seconds.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the signals to determine the relative number of protons.

3. ^{13}C NMR Spectroscopy Protocol

- Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ^1H frequency) NMR spectrometer.
- Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with single lines for each carbon environment.
- Acquisition Parameters:
 - Spectral Width (SW): 0 to 200 ppm.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 to 1024) is required.
 - Relaxation Delay (D1): 2 seconds.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum.

4. DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy (Optional but Recommended)

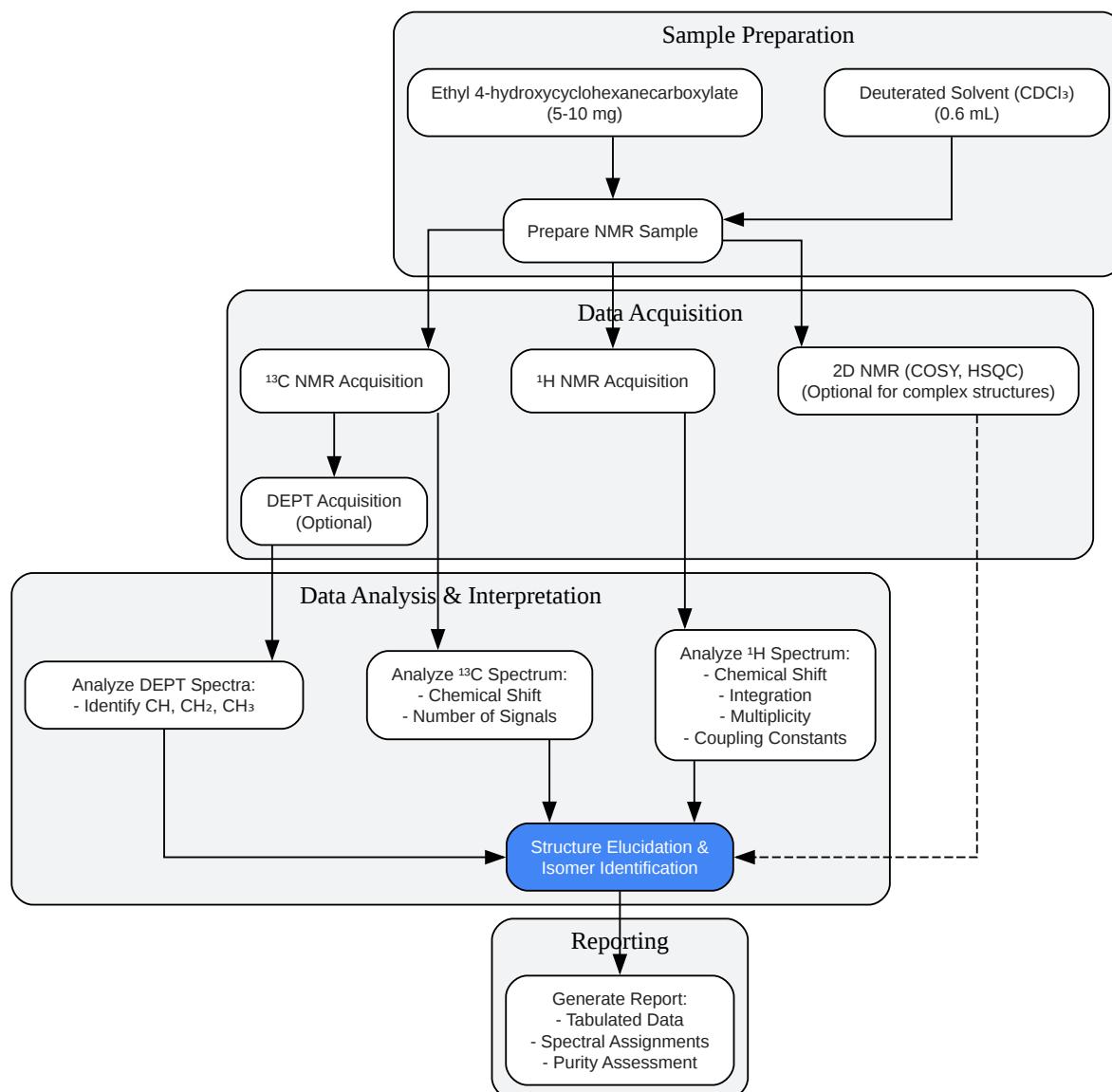
To aid in the assignment of carbon signals, DEPT experiments can be performed.

- DEPT-135: This experiment will show CH and CH_3 signals as positive peaks and CH_2 signals as negative peaks. Quaternary carbons are not observed.
- DEPT-90: This experiment will only show CH signals.

By combining the information from the broadband-decoupled ^{13}C spectrum and the DEPT spectra, the type of each carbon (C , CH , CH_2 , CH_3) can be determined.

Mandatory Visualization

The following diagram illustrates the logical workflow for the NMR analysis of an unknown organic compound, such as a sample containing **ethyl 4-hydroxycyclohexanecarboxylate**.

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Caption: Logical workflow for the NMR analysis of **Ethyl 4-hydroxycyclohexanecarboxylate**.

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